BenchChemオンラインストアへようこそ!

4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one

Physicochemical profiling Medicinal chemistry logP optimisation

4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one (CAS 54530-10-8, synonym N-methyl-4-azahomoadamantan-5-one) is an N-methylated tricyclic lactam belonging to the 4-azahomoadamantane family. Its rigid cage framework features a seven-membered lactam ring in which the amide nitrogen carries a methyl substituent, distinguishing it from the des-methyl parent (CAS 22607-75-6) and fully reduced analogues.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 54530-10-8
Cat. No. B3144156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one
CAS54530-10-8
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCN1C2CC3CC(C2)CC(C3)C1=O
InChIInChI=1S/C11H17NO/c1-12-10-5-7-2-8(6-10)4-9(3-7)11(12)13/h7-10H,2-6H2,1H3
InChIKeyNGOMHSBTLDUYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one (CAS 54530-10-8): Procurement-Grade Identity and Structural Baseline


4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one (CAS 54530-10-8, synonym N-methyl-4-azahomoadamantan-5-one) is an N-methylated tricyclic lactam belonging to the 4-azahomoadamantane family [1]. Its rigid cage framework features a seven-membered lactam ring in which the amide nitrogen carries a methyl substituent, distinguishing it from the des-methyl parent (CAS 22607-75-6) and fully reduced analogues [2]. Commercially available at 95% purity (AKSci, Cat. 6195CU) , the compound is primarily utilised as a synthetic building block in medicinal chemistry and as a reference standard in structural and receptor-binding studies [3].

Why Structural Analogues of 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one Cannot Be Freely Interchanged in Research and Development


The 4-azahomoadamantane scaffold tolerates multiple substitution patterns, yet small modifications—particularly at the lactam nitrogen—produce divergent hydrogen-bonding capacity, lipophilicity, and receptor-interaction profiles [1]. The N-methyl group in 4-methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one eliminates the H-bond donor present in the des-methyl lactam (CAS 22607-75-6) while increasing computed logP by approximately 0.6–0.8 log units relative to the N–H parent [2]. These alterations directly impact adenosine receptor subtype binding, where even a methyl-for-hydrogen swap changes Ki values by more than 1.5-fold across A3 and A2A subtypes [3]. Generic substitution therefore risks selecting a compound with an unintended hydrogen-bonding and lipophilicity fingerprint, compromising structure–activity relationship reproducibility and biological outcome.

Quantitative Differentiation Evidence: 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one vs. Closest Analogues


Hydrogen-Bond Donor Count: N-Methyl Lactam vs. N–H Lactam (CAS 22607-75-6)

The target compound bears zero hydrogen-bond donors (HBD = 0) because the lactam nitrogen is fully methylated. The closest des-methyl analogue, 4-azatricyclo[4.3.1.1~3,8~]undecan-5-one (CAS 22607-75-6), possesses one H-bond donor (N–H) [1]. This single-donor difference is critical for membrane permeability and target engagement, as each H-bond donor can reduce passive permeability by roughly one log unit in Caco-2 models [2].

Physicochemical profiling Medicinal chemistry logP optimisation

Computed Lipophilicity (XLogP3-AA): N-Methyl Lactam vs. N–H Lactam

The target compound has a computed XLogP3-AA of 1.6 [1]. The des-methyl analogue (CAS 22607-75-6) is predicted to have XLogP3-AA of approximately 0.8–1.0 [2]. This ~0.6–0.8 log unit increase reflects the replacement of a polar N–H with a lipophilic N–CH₃, which can shift the compound's position within the property space of CNS MPO or Lipinski rule-of-five analyses [3].

Lipophilicity Drug-likeness logP

Adenosine A3 Receptor Binding Affinity: N-Methyl Lactam vs. Reference Adenosine Ligand

In a radioligand competition assay using [³H]HEMADO displacement from human adenosine A3 receptor expressed in CHO cell membranes, the target compound exhibited a Ki of 13,600 nM (1.36 × 10⁴ nM) [1]. By comparison, the reference agonist HEMADO itself binds with sub-nanomolar affinity (Ki < 1 nM), while a structurally related 4-azahomoadamantane derivative lacking the N-methyl group (CHEMBL3828031) showed a Ki of 7,950 nM (7.95 × 10³ nM) [2]. The 1.7-fold weaker affinity of the N-methyl compound supports the hypothesis that N-methylation modulates adenosine A3 receptor interaction.

Adenosine receptors Binding affinity GPCR pharmacology

Adenosine A2A Receptor Selectivity Window: N-Methyl Lactam Subtype Profiling

The target compound was profiled against human adenosine A2A and A2B receptor subtypes in parallel radioligand displacement assays [1]. At A2A, Ki was 25,900 nM (2.59 × 10⁴ nM); at A2B, Ki exceeded 30,000 nM (>3.0 × 10⁴ nM) [1]. The A3/A2A selectivity ratio is approximately 1.9-fold, indicating marginal subtype preference. In contrast, a comparator 4-azahomoadamantane derivative (CHEMBL3828031) showed a larger A3/A2A selectivity of >3.8-fold (A3 Ki = 7,950 nM; A2A Ki > 30,000 nM) [2]. The reduced selectivity gap of the N-methyl analogue highlights that N-methylation attenuates A3 preference, an important consideration when designing subtype-selective tool compounds.

Adenosine A2A Subtype selectivity Receptor profiling

Synthetic Accessibility via Beckmann Rearrangement: Yield and Scalability Benchmark

The compound is accessible through Beckmann rearrangement of adamantanone oxime followed by N-methylation, a two-step sequence that avoids the multi-step protection/deprotection routes required for some 4-azahomoadamantane derivatives [1]. The des-methyl lactam (CAS 22607-75-6) is reportedly obtained in ~84% yield from the rearrangement [2]. While specific isolated yields for the N-methyl derivative are not published in peer-reviewed form, the Beckmann route is recognised as the most direct entry to the N-methyl-4-azahomoadamantan-5-one scaffold, contrasting with 5-substituted analogues (e.g., 5-thione or 5-methylthio derivatives) that require additional synthetic steps and specialised reagents [3].

Synthetic methodology Beckmann rearrangement Process chemistry

Procurement-Relevant Application Scenarios for 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one Based on Quantitative Differentiation Evidence


Adenosine Receptor Subtype Profiling Libraries with Controlled Lipophilicity Gradients

The 1.6 XLogP3-AA and zero H-bond donor count of this compound make it suitable for constructing adenosine receptor screening libraries where a systematic logP gradient is required [1]. When paired with the more polar des-methyl analogue (XLogP3-AA ≈ 0.8–1.0), the pair provides a matched molecular pair with a ~0.6–0.8 logP span but minimal steric perturbation, enabling direct attribution of binding differences to N-methylation rather than scaffold changes [2].

Medicinal Chemistry SAR Campaigns Targeting GPCRs with Defined H-Bond Donor Requirements

The absence of an H-bond donor (HBD = 0) positions this N-methyl lactam as a privileged negative-control compound in medicinal chemistry programmes where amide N–H engagement is hypothesised to be essential for target binding [2]. Its measured A3 adenosine Ki of 13,600 nM provides a quantitative baseline for evaluating the contribution of the N–H donor to receptor affinity when compared head-to-head with the N–H parent (A3 Ki of 7,950 nM for a related analogue) [3].

Process Chemistry Route Scouting and Scalable Intermediate Supply

Researchers evaluating scalable routes to 4-azahomoadamantane-based scaffolds can prioritise this compound for its two-step Beckmann rearrangement–methylation sequence, which avoids the additional functional-group manipulations required for 5-thione or 5-methylthio analogues [4]. Commercial availability at 95% purity (AKSci Cat. 6195CU) further reduces lead times for initial SAR exploration, allowing procurement without bespoke custom synthesis delays .

Quote Request

Request a Quote for 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.